molecular formula C9H9FO B2754542 4-Fluoro-3-cyclopropylphenol CAS No. 1887175-94-1

4-Fluoro-3-cyclopropylphenol

Cat. No.: B2754542
CAS No.: 1887175-94-1
M. Wt: 152.168
InChI Key: WGWDTLQYKLMSRH-UHFFFAOYSA-N
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Description

4-Fluoro-3-cyclopropylphenol is an organic compound with the molecular formula C9H9FO It is a derivative of phenol, where a fluorine atom is substituted at the fourth position and a cyclopropyl group at the third position on the benzene ring

Scientific Research Applications

4-Fluoro-3-cyclopropylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for 3-Cyclopropyl-4-fluorophenol indicates that it is a dangerous compound . It has hazard statements including H335 (May cause respiratory irritation), H332 (Harmful if inhaled), H319 (Causes serious eye irritation), H318 (Causes serious eye damage), H315 (Causes skin irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-cyclopropylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base, and a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-cyclopropylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclopropyl-substituted phenols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Cyclopropyl-substituted phenols.

    Substitution: Amino or thiol-substituted phenols.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-cyclopropylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-cyclopropylphenol: Similar structure but with different substitution pattern.

    4-Fluoro-2-cyclopropylphenol: Another isomer with the cyclopropyl group at the second position.

    4-Fluoro-3-methylphenol: Similar structure with a methyl group instead of a cyclopropyl group.

Uniqueness

4-Fluoro-3-cyclopropylphenol is unique due to the presence of both a fluorine atom and a cyclopropyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-cyclopropyl-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDTLQYKLMSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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